molecular formula C10H11N3O B1470066 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one CAS No. 1484603-04-4

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one

Cat. No.: B1470066
CAS No.: 1484603-04-4
M. Wt: 189.21 g/mol
InChI Key: ABGNEDNKOPTYKP-UHFFFAOYSA-N
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Description

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to an ethanone moiety, which is further substituted with a 2,5-dimethylphenyl group. The azido group is known for its high reactivity, making this compound valuable in various chemical reactions and applications.

Properties

IUPAC Name

2-azido-1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGNEDNKOPTYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazo-transfer reaction, where a primary amine is converted to an azide using a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often require a base to facilitate the transfer, and the choice of base can significantly impact the yield and efficiency of the reaction.

Industrial Production Methods

Industrial production of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one may involve large-scale diazo-transfer reactions under controlled conditions to ensure safety and efficiency. The use of stable and safe reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is preferred to minimize risks associated with handling azides .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming heterocyclic compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Cycloaddition Reactions: Reagents like alkynes or alkenes are used under thermal or catalytic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted ethanones with various functional groups replacing the azido group.

    Cycloaddition Reactions: Products include heterocyclic compounds such as triazoles.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes or alkenes to form triazoles through a concerted mechanism. In reduction reactions, the azido group is reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can be compared with other azido compounds such as:

    2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: A stable and safe diazo-transfer reagent.

    2-Azido-1-(2,4-dimethylphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one
Reactant of Route 2
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one

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